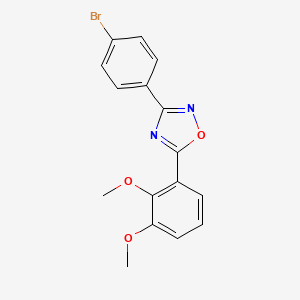![molecular formula C25H24FNO5 B11574045 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B11574045.png)
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, 4-fluorobenzylamine, and 4-methoxyphenol.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like triphosgene or phosgene in the presence of a base such as triethylamine.
Coupling Reactions: The final product is obtained by coupling the azetidinone intermediate with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and coupling reactions under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
- 4-(3,4-Dimethoxyphenyl)-1-[(4-bromophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
属性
分子式 |
C25H24FNO5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one |
InChI |
InChI=1S/C25H24FNO5/c1-29-19-9-11-20(12-10-19)32-24-23(17-6-13-21(30-2)22(14-17)31-3)27(25(24)28)15-16-4-7-18(26)8-5-16/h4-14,23-24H,15H2,1-3H3 |
InChI 键 |
RHXYUJQZKIAQJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methylpyridin-2-yl)-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B11573963.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573965.png)
![3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11573973.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573977.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11573978.png)
![5-[(4-Ethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11573979.png)

![2-(3-chlorophenyl)-7-ethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11574000.png)
![N-[4-(benzyloxy)benzyl]-4-bromoaniline](/img/structure/B11574020.png)
![Ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11574025.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574026.png)
![6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11574030.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11574032.png)
![4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11574037.png)
